

cross-validation of N-isobutyl-4-methoxybenzenesulfonamide activity in different cell lines

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Compound of Interest

Compound Name: *N-isobutyl-4-methoxybenzenesulfonamide*

Cat. No.: B472630

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Cross-Validation of BEZ235 Activity in Diverse Cancer Cell Lines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the in vitro activity of BEZ235, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), across a panel of human cancer cell lines. The data presented herein offers a comparative analysis of its potency, supported by detailed experimental protocols and a visualization of its mechanism of action within the PI3K/mTOR signaling pathway.

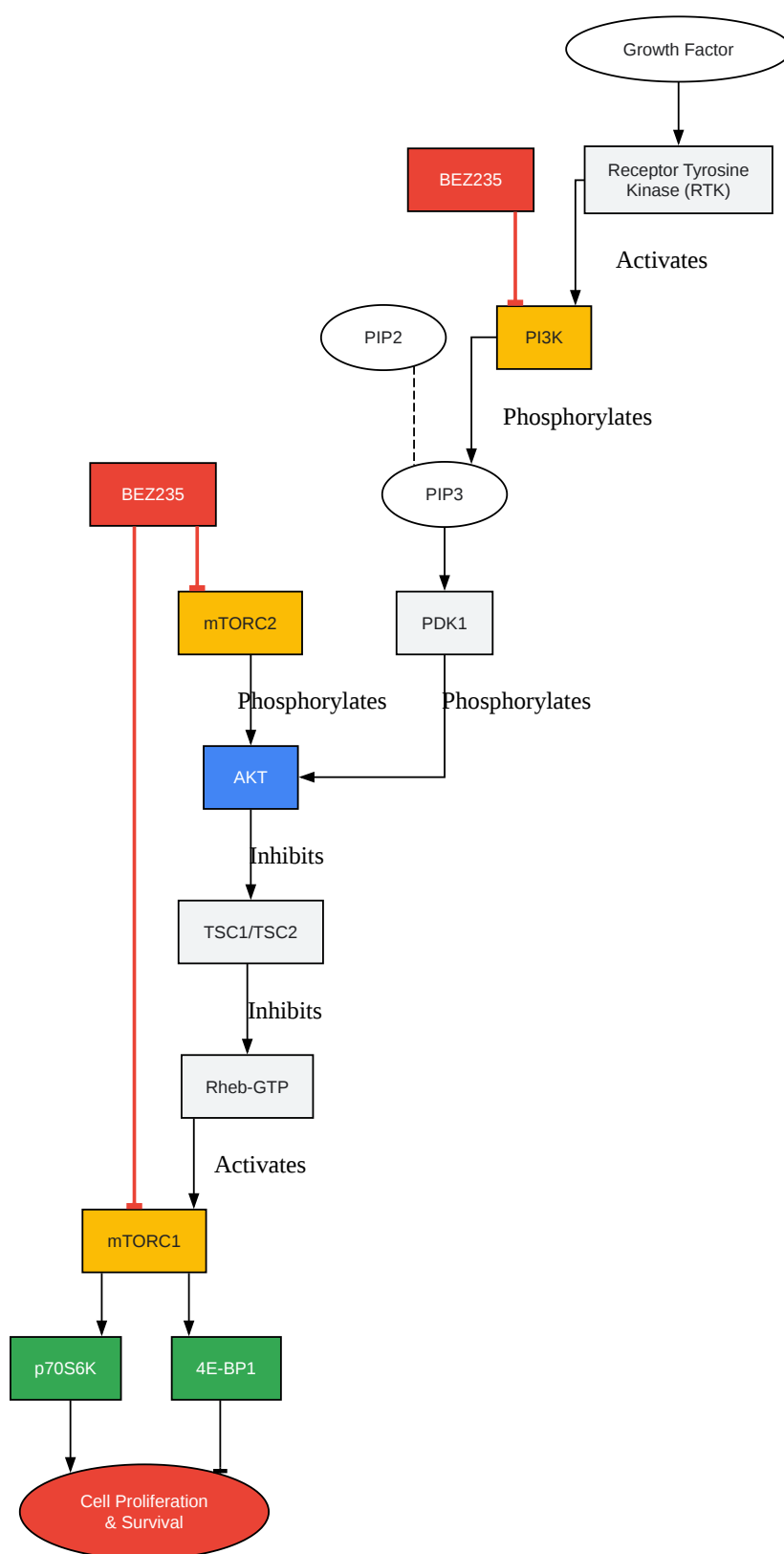
Comparative Analysis of BEZ235 Potency

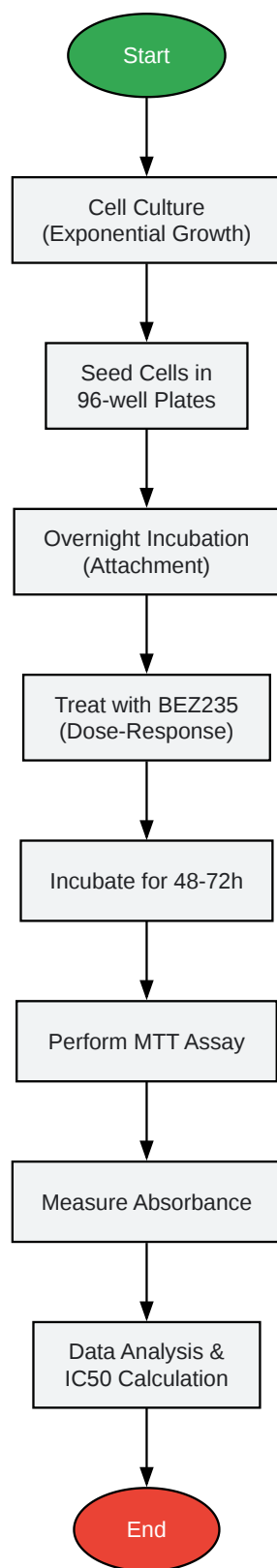
The antitumor activity of BEZ235 has been evaluated across a wide spectrum of cancer cell lines, demonstrating a broad range of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. This data, compiled from multiple studies, highlights the differential sensitivity of various cancer cell types to BEZ235.

Cell Line	Cancer Type	IC50 (nM)
HCT116	Colorectal Carcinoma	14.3 ± 6.4[1]
DLD-1	Colorectal Carcinoma	9.0 ± 1.5[1]
SW480	Colorectal Carcinoma	12.0 ± 1.6[1]
SK-MES	Squamous Cell Carcinoma (Lung)	36[2]
H2170	Squamous Cell Carcinoma (Lung)	22[2]
SW900	Squamous Cell Carcinoma (Lung)	50[2]
H1650	Adenocarcinoma (Lung)	23[2]
HCC2935	Adenocarcinoma (Lung)	9[2]
PC3M	Prostate Cancer	~10-12
U87MG	Glioblastoma	~10-12
G401	Nephroblastoma	Dose-dependent inhibition (25-500 nM)[3]
K562	Chronic Myelogenous Leukemia	Dose-dependent inhibition (25-1600 nM)[4]
K562/A (doxorubicin-resistant)	Chronic Myelogenous Leukemia	Dose-dependent inhibition (25-1600 nM)[4]

Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

BEZ235 exerts its anticancer effects by targeting two key kinases in the PI3K/mTOR signaling pathway: PI3K and mTOR. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a common event in human cancers. By inhibiting both PI3K and mTOR, BEZ235 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.





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